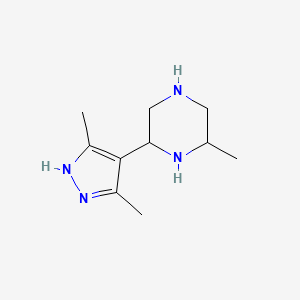
(2R,3R,4S,5R)-2-(6-Amino-8-((3-aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the compound can be synthesized via a multi-step process involving the formation of intermediate compounds, followed by their conversion into the final product through specific reaction conditions such as temperature, pressure, and catalysts.
Industrial Production Methods
In an industrial setting, the production of “N/A” would likely involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring would ensure the efficient and consistent production of the compound. Additionally, the optimization of reaction parameters and the use of high-purity raw materials would be crucial for achieving high yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: It can participate in addition reactions, where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction pathway and the yield of the desired products.
Major Products
The major products formed from the reactions of “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or catalyst in various chemical reactions and processes.
Biology: The compound may have biological activity and can be used in studies related to cell signaling, enzyme inhibition, or metabolic pathways.
Medicine: “N/A” could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may have industrial applications, such as in the production of polymers, coatings, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of the hypothetical compound “N/A” involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and specificity. Additionally, the pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N/A” may include other hypothetical or real compounds with analogous structures or functional groups. Examples could be compounds with similar molecular frameworks or those that undergo similar chemical reactions.
Uniqueness
The uniqueness of “N/A” lies in its specific properties and applications that distinguish it from other compounds. For instance, it may have a unique combination of reactivity, stability, and biological activity that makes it particularly valuable for certain applications.
Propiedades
Fórmula molecular |
C13H22ClN7O4 |
|---|---|
Peso molecular |
375.81 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-8-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C13H21N7O4.ClH/c14-2-1-3-16-13-19-7-10(15)17-5-18-11(7)20(13)12-9(23)8(22)6(4-21)24-12;/h5-6,8-9,12,21-23H,1-4,14H2,(H,16,19)(H2,15,17,18);1H/t6-,8-,9-,12-;/m1./s1 |
Clave InChI |
ODRXTQKUEXMVFX-OUTCZKRVSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)NCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)NCCCN)C3C(C(C(O3)CO)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B15217634.png)

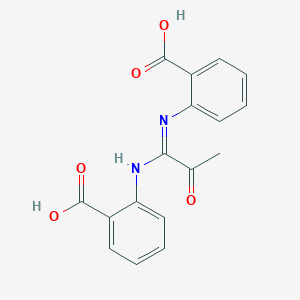
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)
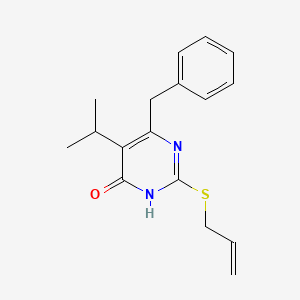
![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide](/img/structure/B15217664.png)
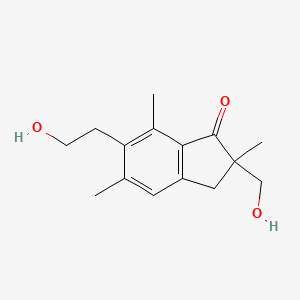
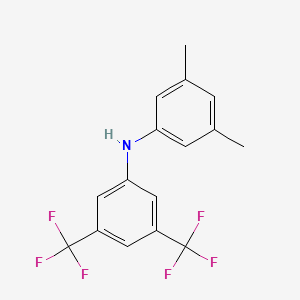
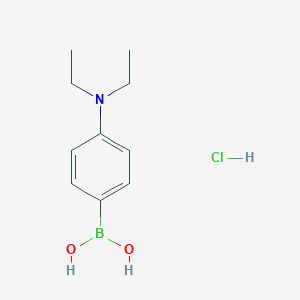
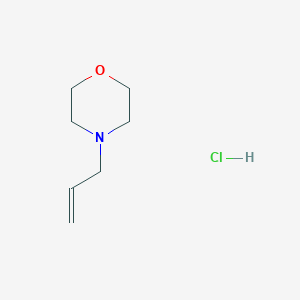

![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
